3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Description
The compound “3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in a variety of chemical compounds with diverse properties . The tert-butyl group and the 2-methylpropan-2-yl group are both types of alkyl groups, which are often used in organic chemistry to modify the properties of compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid moiety), attached to which is a tert-butyl group, a carboxylic acid group, and a complex side chain involving a carbonyl group, an amino group, and a 2-methylpropan-2-yl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t indicated in the name you provided.Chemical Reactions Analysis
As for the chemical reactions, this compound, like other benzoic acid derivatives, would likely undergo reactions typical of carboxylic acids (such as esterification and amide formation). The amino group might also participate in reactions, such as the formation of amides or ureas .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the alkyl groups could enhance its solubility in non-polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)11-9-7-8-10(13(18)19)12(11)17-14(20)21-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMULPSCUNBIHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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